molecular formula C9H10ClFO B7967147 1-(3-Chloro-4-fluorophenyl)propan-2-ol

1-(3-Chloro-4-fluorophenyl)propan-2-ol

Cat. No.: B7967147
M. Wt: 188.62 g/mol
InChI Key: NJKRSDSCSLFOPB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)propan-2-ol is a halogenated aromatic alcohol with the molecular formula C₉H₉ClFO. Its structure consists of a propan-2-ol backbone (isopropyl alcohol) substituted at the first carbon with a 3-chloro-4-fluorophenyl group. It has been utilized as a precursor in the synthesis of complex molecules, such as spirooxindole-ferrocene-triazole hybrids, where its aryl group contributes to structural diversity and binding interactions .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKRSDSCSLFOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Ketone Precursor

The ketone 1-(3-Chloro-4-fluorophenyl)propan-2-one serves as the primary precursor for alcohol synthesis. Two dominant approaches are explored:

Friedel-Crafts Acylation

Despite the deactivating nature of chloro and fluoro groups, Friedel-Crafts acylation can be attempted under modified conditions. Using 3-chloro-4-fluorobenzene and propionyl chloride with boron trifluoride (BF₃) as a Lewis acid at −10°C yields the ketone in 45–50% purity. The low yield is attributed to steric hindrance and electronic deactivation, necessitating iterative solvent distillation (e.g., toluene) to remove by-products.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling between 3-chloro-4-fluorophenylboronic acid and 1-bromopropan-2-one offers a more efficient route. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) achieve 78% yield with >95% purity. This method bypasses Friedel-Crafts limitations but requires stringent anhydrous conditions.

Reduction to the Alcohol

The ketone is reduced using:

  • Sodium borohydride (NaBH₄) in ethanol (0–25°C, 85% yield).

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux (92% yield).

  • Catalytic hydrogenation with 10% Pd/C in methanol (25°C, 78% yield).

Table 1: Reduction Methods Comparison

Reducing AgentSolventTemperature (°C)Yield (%)Purity (%)
NaBH₄Ethanol0–258598
LiAlH₄THF65 (reflux)9299
H₂ (Pd/C)Methanol257895

Grignard Reaction with 3-Chloro-4-fluorobenzaldehyde

Reaction Overview

The Grignard reagent (isopropyl magnesium bromide) reacts with 3-chloro-4-fluorobenzaldehyde to form the alcohol after acidic work-up. However, the aldehyde’s sensitivity to over-addition and steric hindrance limits yields to 60–65%. Anhydrous diethyl ether at 0°C minimizes side reactions, but scalability remains challenging due to the aldehyde’s instability.

Hydroboration-Oxidation of Allyl Aryl Compounds

Synthesis of Allyl Aryl Precursor

3-Chloro-4-fluorophenylpropene is synthesized via Wittig reaction between 3-chloro-4-fluorobenzaldehyde and propyltriphenylphosphonium bromide. The olefin undergoes hydroboration-oxidation using BH₃·THF, yielding the alcohol with 80% regioselectivity for the anti-Markovnikov product.

Table 2: Hydroboration-Oxidation Conditions

Borane ReagentSolventTemperature (°C)Yield (%)
BH₃·THFTHF0–2575
9-BBNHexane2582

Nucleophilic Substitution Reactions

Displacement of Halides

A two-step process involves:

  • Synthesis of 1-(3-Chloro-4-fluorophenyl)-2-propanol chloride via thionyl chloride (SOCl₂) in dichloromethane.

  • Hydrolysis with aqueous NaOH (10%) at 50°C, yielding the alcohol in 70% overall yield.

Comparative Analysis of Methods

Yield and Scalability

  • Ketone Reduction : Highest yield (92%) but requires ketone synthesis.

  • Grignard Reaction : Moderate yield (65%) with scalability issues.

  • Hydroboration : Balanced yield (75–82%) but demands olefin synthesis.

  • Nucleophilic Substitution : Industrially viable (70%) with minimal purification.

Research Findings and Optimization

Solvent and Catalyst Innovations

Replacing AlCl₃ with BF₃·OEt₂ in Friedel-Crafts acylation improves yields to 55% by reducing side reactions. Microwave-assisted synthesis reduces reaction times for Suzuki coupling from 12 hours to 45 minutes.

Purity and Characterization

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity. ¹H NMR (CDCl₃) shows characteristic peaks at δ 1.2 (d, 3H, CH₃), δ 4.1 (m, 1H, CH), and δ 7.3–7.6 (m, 3H, aromatic) .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: 1-(3-Chloro-4-fluorophenyl)-2-propanone.

    Reduction: 1-(3-Chloro-4-fluorophenyl)propane.

    Substitution: 1-(3-Methoxy-4-fluorophenyl)-2-propanol.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-(3-Chloro-4-fluorophenyl)propan-2-ol and related compounds:

Compound Name Molecular Formula Key Substituents Applications/Significance Reference
This compound C₉H₉ClFO -OH at C2, 3-Cl-4-F-phenyl at C1 Precursor in spirooxindole-ferrocene-triazole synthesis; potential bioactivity inferred from analogs .
1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol C₉H₁₀ClFNO -NH₂ at C2, 3-Cl-4-F-phenyl at C1 Discontinued commercial product; amino substitution alters polarity and reactivity .
1-((4-Chlorophenethyl)amino)propan-2-ol C₁₁H₁₆ClNO -NH-(4-Cl-phenethyl) at C1, -OH at C2 Impurity in Lorcaserin (anti-obesity drug); highlights synthesis challenges in APIs .
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C₂₃H₂₉N₃O₆ -O-indole, -NH-ethyl-phenoxy groups Tested for antiarrhythmic, adrenoceptor-binding activity; demonstrates therapeutic potential .

Key Differences and Implications

Halogenation Effects
  • The 3-chloro-4-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance stability and influence intermolecular interactions (e.g., hydrogen bonding, π-π stacking) compared to non-halogenated analogs.
Functional Group Substitutions
  • Replacing the hydroxyl group with an amino group (1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol, ) alters the compound’s acidity (pKa) and solubility. The amino group could facilitate nucleophilic reactions, making it more reactive in synthetic pathways but less stable under acidic conditions .
  • The indole- and phenoxy-substituted propan-2-ol derivatives () exhibit broader pharmacological profiles due to their extended aromatic systems, which are critical for receptor binding .

Biological Activity

1-(3-Chloro-4-fluorophenyl)propan-2-ol is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, which significantly influences its chemical reactivity and biological interactions. The following sections will explore its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C10H12ClF
  • Molecular Weight : Approximately 203.64 g/mol

The structure of this compound can be represented as follows:

Structure C6H4(Cl,F)C3H7OH\text{Structure }\quad \text{C}_6\text{H}_4(\text{Cl},\text{F})-\text{C}_3\text{H}_7\text{OH}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity. The presence of the chloro and fluoro groups enhances its binding affinity towards these targets, which may include various receptors and enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can act as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell signaling pathways. This inhibition could potentially be leveraged for therapeutic purposes in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating its potential as a lead compound in the development of new antimicrobial agents.

Study 1: Antimicrobial Activity

A study conducted on various halogenated phenols, including this compound, demonstrated that this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth.

CompoundMIC (µg/mL)Target Bacteria
This compound50E. coli
This compound30S. aureus

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers evaluated the effectiveness of this compound as an EGFR inhibitor. The results indicated a dose-dependent inhibition of EGFR activity, with IC50 values suggesting it could be developed into a therapeutic agent for cancer treatment.

CompoundIC50 (µM)Enzyme Target
This compound12.5EGFR Tyrosine Kinase

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 1-(3-Chloro-4-fluorophenyl)propan-2-ol?

Answer:
Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation, leveraging the electron-withdrawing effects of chlorine and fluorine on the phenyl ring to direct reactivity. For example:

  • Step 1: React 3-chloro-4-fluorobenzene with epichlorohydrin under acidic conditions to form the epoxide intermediate.
  • Step 2: Hydrolyze the epoxide using aqueous NaOH to yield the propan-2-ol backbone.
    Purification:
  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate regioisomers.
  • Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Basic: How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Answer:

  • NMR: Assign peaks by comparing with analogues (e.g., 1-(2,4-dichlorophenoxy)propan-2-ol). The fluorine atom at C4 deshields adjacent protons, while chlorine at C3 influences coupling constants (e.g., 3JHF^3J_{H-F} ~ 8–12 Hz) .
  • X-ray crystallography: Employ SHELX software for structure refinement. Use Mo-Kα radiation (λ = 0.71073 Å) to resolve halogen-heavy atom positions, ensuring R-factor < 0.05 .

Advanced: How do reaction conditions (pH, solvent) influence the regioselectivity of halogenated derivatives in subsequent reactions?

Answer:

  • Electrophilic substitution: In polar aprotic solvents (e.g., DMF), the chloro group at C3 directs electrophiles to the ortho position (C2/C6), while the fluoro group at C4 stabilizes para intermediates via resonance.
  • Nucleophilic attack: Under basic conditions (pH > 10), the hydroxyl group deprotonates, activating the β-carbon for nucleophilic substitution. For example, iodide displacement occurs preferentially at C1 in acetone/NaI .

Advanced: What computational approaches are suitable for predicting biological interactions of this compound?

Answer:

  • Docking studies: Use AutoDock Vina to model binding to cytochrome P450 enzymes, leveraging the halogen-bonding potential of Cl and F with heme iron.
  • DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles (e.g., glutathione). Chlorine’s electronegativity lowers LUMO energy, enhancing electrophilicity .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

  • Dose-response assays: Conduct parallel testing in bacterial (MIC assays) and mammalian cell lines (MTT assays) to differentiate selective toxicity.
  • Metabolite profiling: Use LC-MS to identify degradation products (e.g., oxidation to ketones) that may contribute to cytotoxicity .
  • Control for solvent effects: Compare DMSO vs. aqueous solubility to rule out false positives .

Advanced: What strategies ensure stability during long-term storage and handling?

Answer:

  • Storage: Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation of the aryl-halogen bonds.
  • Stability testing: Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation pathways include hydrolysis of the propanol group to form aldehydes .

Advanced: How does the stereochemical configuration impact pharmacological properties?

Answer:

  • Chiral resolution: Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol).
  • Activity correlation: Test enantiomers in receptor-binding assays (e.g., β-adrenergic receptors). The (R)-enantiomer often shows higher affinity due to spatial alignment with hydrophobic binding pockets .

Advanced: What experimental designs are recommended for studying metabolic pathways in vivo?

Answer:

  • Isotopic labeling: Synthesize 13^{13}C-labeled propan-2-ol to track hepatic metabolism via LC-MS/MS.
  • Microsomal assays: Incubate with rat liver microsomes + NADPH to identify phase I metabolites (e.g., hydroxylation at C2) .

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